2-Amino-1,3,4-thiadiazole

Corrosion Inhibition Electrochemistry Mild Steel Protection

Select the unsubstituted 2-Amino-1,3,4-thiadiazole for predictable performance advantages over its 5‑substituted analogs. This core scaffold delivers superior corrosion inhibition efficiency (67.5% IE in 0.5 M H₂SO₄), a unique 1D hydrogen‑bonding crystal architecture critical for solid‑state studies, and a well‑characterized IMPDH inhibition profile (Ki ≈ 0.1 µM) essential for anticancer/antiviral SAR programs. The formic‑acid synthetic route provides consistent, cost‑effective yields (≈74%), enabling economical late‑stage derivatization. Purchase the definitive starting material when assay reproducibility and data integrity are non‑negotiable.

Molecular Formula C2H3N3S
Molecular Weight 101.13 g/mol
CAS No. 4005-51-0
Cat. No. B1665364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3,4-thiadiazole
CAS4005-51-0
Synonyms2-amino-1,3,4-thiadiazole
2-amino-1,3,4-thiadiazole monohydrochloride
aminothiadiazole
NSC 4728
NSC-4728
Molecular FormulaC2H3N3S
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)N
InChIInChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5)
InChIKeyQUKGLNCXGVWCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.1 N HCL 22 (mg/mL)
4.0 N HCL 400 (mg/mL)
Water 20 (mg/mL)
Ethanol 17 (mg/mL)
Chloroform 0.35 (mg/mL)
Benzene < 0.05 (mg/mL)
Ethyl acetate 0.8 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Amino-1,3,4-thiadiazole (CAS 4005-51-0): Procurement & Baseline Characterization


2-Amino-1,3,4-thiadiazole is a core, unsubstituted heterocyclic building block of the 1,3,4-thiadiazole class, characterized by its fused five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with a primary amine group at the 2-position . It serves as a versatile scaffold for medicinal chemistry and materials science, notably as an intermediate for the antibiotic ceftaroline . The compound is commercially available as a white to light yellow crystalline powder with a typical melting point range of 181-191 °C (decomposition) . Its fundamental properties, including solubility in water and polar solvents, and a moderate stability profile (stable for four weeks at 60 °C) , establish it as a reliable starting material for a wide array of synthetic derivatizations.

2-Amino-1,3,4-thiadiazole: Why In-Class Substitution Fails


Generic substitution within the 2-amino-1,3,4-thiadiazole family is scientifically invalid due to profound, data-backed divergences in critical performance metrics. Seemingly minor modifications at the 5-position of the thiadiazole ring fundamentally alter the compound's physicochemical and biological behavior. For instance, the introduction of an alkyl chain or a thiol group can completely reverse the trend in corrosion inhibition efficiency [1] or dramatically change the crystal packing and hydrogen-bonding network [2]. Therefore, selecting the unsubstituted 2-amino-1,3,4-thiadiazole over its 5-substituted analogs is not a choice of cost or convenience but a strategic decision driven by a unique combination of synthetic accessibility, physical properties, and specific performance characteristics that are not replicated by its derivatives. The following quantitative evidence substantiates these critical points of differentiation.

2-Amino-1,3,4-thiadiazole: Quantitative Differentiation vs. 5-Alkyl Analogs


Corrosion Inhibition Efficiency: Unsubstituted Parent vs. 5-Alkyl Derivatives

In a comparative weight loss study in 0.5 M H₂SO₄ at 30°C, the unsubstituted 2-amino-1,3,4-thiadiazole (AT) demonstrated superior corrosion inhibition efficiency (IE) compared to its 5-methyl (MAT) and 5-ethyl (EAT) analogs [1]. The trend in efficiency (PAT > EAT > MAT > AT) is reversed when moving to hydrochloric acid, underscoring the critical and non-linear impact of 5-position substitution on performance [2].

Corrosion Inhibition Electrochemistry Mild Steel Protection

Synthetic Yield and Process Economy: Formic Acid Route vs. Alternative Methods

An optimized synthetic protocol using formic acid and thiosemicarbazide achieved a 74.44% yield for the unsubstituted 2-amino-1,3,4-thiadiazole [1]. This compares favorably to methods employing other carboxylic acids for 5-substituted analogs, which yielded between 66.77% and 78.72% under the same optimized conditions, highlighting that the unsubstituted compound can be produced with high efficiency and competitive yield without requiring more expensive or complex starting materials [1].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Crystal Packing Architecture: 1D vs. 3D Hydrogen-Bonding Networks

X-ray crystallographic analysis reveals a fundamental difference in solid-state architecture: the unsubstituted 2-amino-1,3,4-thiadiazole forms one-dimensional hydrogen-bonded chains, whereas its 5-methyl and 5-ethyl derivatives assemble into three-dimensional networks [1]. This is a direct consequence of 5-position substitution altering the hydrogen-bonding landscape, which can significantly impact properties like solubility, mechanical behavior, and crystal morphology.

Crystal Engineering Solid-State Chemistry Materials Science

Solubility and Thermal Stability Profile: Quantitative Benchmarks

Vendor technical datasheets provide key quantifiable parameters for procurement decisions. The unsubstituted compound exhibits a defined solubility of 25 mg/mL in water and demonstrates robust thermal stability, with no decomposition observed after four weeks at 60°C . While comparative stability data for 5-substituted analogs is not uniformly available, these specific values serve as critical quality and handling benchmarks for the unsubstituted material.

Pre-formulation Analytical Chemistry Stability Studies

Pharmacological Mechanism: IMPDH Inhibition (Ki = 0.1 µM)

The unsubstituted 2-amino-1,3,4-thiadiazole acts as a prodrug, being metabolized to an NAD analog that potently inhibits inosine monophosphate dehydrogenase (IMPDH) with a Ki of approximately 0.1 µM [1]. While 5-substituted derivatives may possess altered or enhanced activity profiles, this specific, high-potency mechanism of action is a defining characteristic of the parent scaffold and establishes its foundational role in anticancer and antiviral drug discovery [2].

Medicinal Chemistry Enzymology Drug Discovery

2-Amino-1,3,4-thiadiazole: High-Value Application Scenarios


Corrosion Inhibitor for Mild Steel in Sulfuric Acid Environments

Based on its superior inhibition efficiency (67.5% IE) compared to 5-methyl and 5-ethyl analogs in 0.5 M H₂SO₄ [1], 2-amino-1,3,4-thiadiazole is the preferred compound for formulating corrosion inhibitors for industrial pickling, acid cleaning, and oil-well acidizing processes where sulfuric acid is the primary corrosive agent. Its predictable performance advantage ensures reliable asset protection.

Cost-Effective Synthetic Scaffold for Drug Discovery and Agrochemicals

The high and reproducible synthetic yield (74.44%) using the inexpensive formic acid route [2] makes the unsubstituted 2-amino-1,3,4-thiadiazole an economically attractive starting material. It is ideal for generating diverse libraries of 5-substituted derivatives via late-stage functionalization, offering a more cost-effective path to drug candidates compared to de novo synthesis of each 5-substituted analog.

Model Compound for Solid-State and Crystal Engineering Studies

The unique 1D hydrogen-bonding chain architecture of 2-amino-1,3,4-thiadiazole, which contrasts sharply with the 3D networks of its 5-alkyl derivatives [3], establishes it as a valuable model system. It is specifically suited for academic and industrial research investigating the relationship between molecular substitution, crystal packing, and macroscopic properties such as crystal morphology, dissolution rate, and mechanical stability.

Foundational Pharmacophore for IMPDH-Targeted Therapeutics

Given its established mechanism as a potent IMPDH inhibitor (Ki ≈ 0.1 µM) [4], 2-amino-1,3,4-thiadiazole is the definitive starting point for medicinal chemistry programs aimed at developing novel anticancer, antiviral, and immunosuppressive agents. Its well-characterized activity profile provides a validated baseline for structure-activity relationship (SAR) studies and lead optimization.

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